molecular formula C8H7FO2 B13837091 1,3-Benzodioxole, 5-(fluoromethyl)-

1,3-Benzodioxole, 5-(fluoromethyl)-

Cat. No.: B13837091
M. Wt: 154.14 g/mol
InChI Key: BDLAAVAAUKQGBE-UHFFFAOYSA-N
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Description

1,3-Benzodioxole derivatives are bicyclic aromatic compounds featuring a fused benzene ring and a 1,3-dioxole moiety. The compound "1,3-Benzodioxole, 5-(fluoromethyl)-" is characterized by a fluoromethyl (-CH₂F) substituent at the 5-position of the benzodioxole ring. Fluorine’s electronegativity and small atomic radius often enhance stability, lipophilicity, and bioactivity in pharmaceuticals and agrochemicals, making fluorinated benzodioxoles of significant interest .

Properties

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

IUPAC Name

5-(fluoromethyl)-1,3-benzodioxole

InChI

InChI=1S/C8H7FO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2

InChI Key

BDLAAVAAUKQGBE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole, 5-(fluoromethyl)- can be synthesized through several methods. One common approach involves the acylation of 1,3-benzodioxole using a recyclable heterogeneous substoichiometric catalyst. The reaction is typically carried out at 100°C for 30 minutes, achieving a conversion rate of 73% and a selectivity of 62% for the desired acylated product . Another method involves the catalytic synthesis of 1,3-benzodioxoles using HY zeolite as a catalyst. This process involves the acetalization and ketalization of various aldehydes and ketones with catechol under mild conditions .

Industrial Production Methods

Industrial production of 1,3-Benzodioxole, 5-(fluoromethyl)- often employs continuous flow processes to enhance efficiency and scalability. These methods offer advantages such as improved heat and mass transfer, precise temperature control, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 5-(fluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares "1,3-Benzodioxole, 5-(fluoromethyl)-" with structurally related compounds, emphasizing substituent variations and their implications:

Compound Name CAS No. Molecular Formula Substituent(s) Key Features
1,3-Benzodioxole, 5-(fluoromethyl)- Not provided C₈H₇FO₂ (inferred) -CH₂F at 5-position Expected high polarity, moderate lipophilicity, potential metabolic stability .
5-(Chloromethyl)-2,2-difluoro-benzodioxole 476473-97-9 C₈H₅ClF₂O₂ -CH₂Cl, -F at 2,2-positions Chlorine increases reactivity; difluorination enhances thermal stability .
1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione 170570-78-2 C₁₁H₈F₂O₄ Difluorobutane-dione moiety Electron-withdrawing ketone groups enhance electrophilicity; fluorination improves solubility .
5-(Oxiran-2-ylmethyl)-1,3-benzodioxole 7470-44-2 C₁₀H₁₀O₃ Epoxide (-CH₂-oxirane) Epoxide group introduces reactivity for ring-opening polymerization .
5-(1,3-Dithian-2-ylmethyl)-benzodioxole 872831-81-7 C₁₁H₁₂O₂S₂ Dithiane substituent Sulfur atoms increase chelating capacity and potential metal-binding applications .

Physicochemical Properties

  • Polarity and Solubility: Fluorine’s electronegativity in the fluoromethyl derivative likely increases polarity compared to non-fluorinated analogs. However, the -CH₂F group may reduce water solubility relative to hydroxyl or carboxylated derivatives (e.g., ’s difluorobutane-dione compound) .
  • Boiling Point and Stability : The fluoromethyl analog is expected to have a lower boiling point than the chloromethyl derivative (CAS 476473-97-9) due to weaker intermolecular forces, but higher than the epoxide-containing compound (CAS 7470-44-2, b.p. 283.7°C) .
  • Reactivity : The fluoromethyl group is less reactive toward nucleophilic substitution than chloromethyl () but may participate in hydrogen bonding or fluorophilic interactions .

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